Farnesylcysteine

Post-translational modification Xenobiotic metabolism Flavin-containing monooxygenase

Researchers studying isoprenylcysteine carboxyl methyltransferase (ICMT) often face supply inconsistencies for the minimal unmodified scaffold. Farnesylcysteine (FC) resolves this by providing the direct competitive inhibitor core. - Validated ICMT inhibition linked to ABA-hypersensitive phenotype in Arabidopsis fcly mutants. - Enables biochemical assays where membrane permeability is not required, avoiding confounding modifications. - Available with batch-specific purity analysis, ensuring reproducible prenylation pathway research.

Molecular Formula C18H31NO2S
Molecular Weight 325.5 g/mol
CAS No. 68000-92-0
Cat. No. B1623977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesylcysteine
CAS68000-92-0
SynonymsS-farnesyl cysteine
S-farnesylcysteine
Molecular FormulaC18H31NO2S
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C
InChIInChI=1S/C18H31NO2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-22-13-17(19)18(20)21/h7,9,11,17H,5-6,8,10,12-13,19H2,1-4H3,(H,20,21)/b15-9+,16-11+/t17-/m0/s1
InChIKeySYSLNQMKLROGCL-BCYUYYMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Farnesylcysteine: ICMT Inhibitor for Signaling Research


Farnesylcysteine (FC), CAS 68000-92-0, is a naturally occurring post-translational modification product and a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the methylation and membrane localization of prenylated signaling proteins including Ras family GTPases . FC serves as the core structural scaffold for a class of cell-permeable analogs, notably N-acetyl-S-farnesyl-L-cysteine (AFC) and S-farnesyl-L-cysteine methyl ester (FCME), which are widely used as pharmacological tools to dissect G-protein coupled receptor (GPCR) signaling and protein prenylation pathways [1][2].

Farnesylcysteine Analog Specificity


While farnesylcysteine and its analogs share a core prenylcysteine motif, they exhibit marked quantitative differences in their interaction with ICMT and downstream signaling effectors. For instance, the methylation state (FC vs. FCME) alters substrate recognition by catabolic enzymes like flavin-containing monooxygenase [1], while N-acetylation (FC vs. AFC) dramatically influences membrane permeability and in vivo pharmacokinetics [2]. Furthermore, isoprenoid chain length—farnesyl (C15) vs. geranylgeranyl (C20)—determines selectivity for specific G-protein signaling pathways, with geranylgeranyl analogs showing distinct activity in aldosterone-stimulated Na+ transport where farnesyl analogs are ineffective [3]. These documented quantitative divergences underscore the necessity of precise compound selection based on specific experimental objectives rather than generic analog substitution.

Farnesylcysteine: Quantitative Analog Comparison


FMO Metabolic Stability: FCME vs AFC

Farnesylcysteine methyl ester (FCME), a methylated analog of farnesylcysteine, functions as an excellent substrate for human flavin-containing monooxygenase (FMO), undergoing rapid S-oxidation, whereas the parent compound farnesylcysteine (FC) and its N-acetylated derivative (AFC) exhibit substantially lower metabolic turnover. This differential susceptibility to oxidative cleavage directly impacts compound half-life in cellular assays [1].

Post-translational modification Xenobiotic metabolism Flavin-containing monooxygenase

Neutrophil Actin Polymerization: AFC vs AGGC Potency

In human neutrophils, the farnesylcysteine analog N-acetyl-S-farnesyl-L-cysteine (AFC) inhibits β2 integrin-induced actin polymerization with an IC50 of approximately 5.5 µM. The corresponding geranylgeranyl analog, N-acetyl-S-geranylgeranyl-L-cysteine (AGGC), is substantially more potent, exhibiting an IC50 of approximately 45 nM—a difference of over two orders of magnitude [1][2].

Neutrophil biology Integrin signaling Actin cytoskeleton

G-Protein Activation Specificity: AFC vs AGC

In human HL-60 granulocyte membranes, N-acetyl-S-farnesyl-L-cysteine (AFC) inhibits both basal and formyl peptide receptor-stimulated GTPγS binding, a direct measure of G-protein activation. The monoterpene analog N-acetyl-S-geranyl-L-cysteine (AGC), lacking the extended isoprenoid chain, serves as an inactive control in these assays, demonstrating that the farnesyl (C15) moiety is essential for inhibitory activity [1].

GPCR signaling G-protein activation Chemical probe validation

Aldosterone-Stimulated Na+ Transport: AFC vs AGGC

In a model of aldosterone-stimulated Na+ transport, N-acetyl-S-farnesyl-L-cysteine (AFC), an inhibitor of farnesylated protein methylation, fails to inhibit the hormone-induced increase in Na+ transport. In contrast, N-acetyl-S-geranylgeranyl-L-cysteine (AGGC), an inhibitor of geranylgeranylated protein methylation, effectively blocks this response, indicating that methylation of a geranylgeranylated, rather than a farnesylated, protein is specifically required for aldosterone's natriferic action [1].

Renal physiology Ion transport Protein prenylation

FCME as MDR Transporter Activator

S-Farnesyl-L-cysteine methyl ester (FCME) functions as a multidrug resistance (MDR) transporter activator, stimulating MDR transporter ATPase activity by 4- to 5-fold at concentrations of 10–20 µM and competing for drug binding . This activity is distinct from the ICMT inhibitory function of farnesylcysteine analogs like AFC.

Multidrug resistance ATPase activity Transporter pharmacology

Farnesylcysteine Analogs: Application Guide


ICMT Inhibition Assays: Use FC as Baseline

For studies requiring a direct, competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) without additional N-acetylation or esterification modifications, farnesylcysteine (FC) serves as the minimal structural scaffold [1]. It is particularly suitable for biochemical assays where membrane permeability is not a limiting factor and for studies in Arabidopsis thaliana utilizing the fcly mutant model to investigate abscisic acid (ABA) signaling, where FC accumulation and ICMT inhibition are directly linked to the hypersensitive ABA phenotype [2].

GPCR/G-Protein Signaling: Prioritize AFC

When investigating G-protein coupled receptor (GPCR) signaling in mammalian systems, particularly neutrophil chemotaxis or formyl peptide receptor-mediated G-protein activation, N-acetyl-S-farnesyl-L-cysteine (AFC) is the preferred analog due to its enhanced cell permeability and well-documented inhibition of GTPγS binding in human granulocyte membranes [1]. For validation of assay specificity, N-acetyl-S-geranyl-L-cysteine (AGC) should be included as a structurally matched negative control [1].

Integrin Signaling & Neutrophil Adhesion: Use AGGC

For experiments targeting β2 integrin-induced actin polymerization in neutrophils, N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) is the appropriate tool, exhibiting an IC50 of approximately 45 nM—over 100-fold more potent than AFC (IC50 ≈ 5.5 µM) [1][2]. Similarly, for studies of aldosterone-stimulated Na+ transport, AGGC (not AFC) is required, as the pathway specifically depends on geranylgeranylated protein methylation [3].

Multidrug Resistance Studies: Select FCME

When studying multidrug resistance (MDR) transporter function, S-farnesyl-L-cysteine methyl ester (FCME) is uniquely suited due to its ability to stimulate MDR transporter ATPase activity 4- to 5-fold at 10–20 µM [1]. This application is distinct from signaling studies employing AFC, and researchers should be aware that FCME is subject to rapid oxidative metabolism by flavin-containing monooxygenase, which may affect compound stability in long-term assays [2].

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